molecular formula C8H11NO4S B13996440 (2-Methoxypyridin-4-yl)methyl methanesulfonate

(2-Methoxypyridin-4-yl)methyl methanesulfonate

Cat. No.: B13996440
M. Wt: 217.24 g/mol
InChI Key: KAKUBOPXBNQLNO-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methyl methanesulfonate is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyridine compound .

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by attaching the pyridine moiety to various substrates .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyridin-3-yl)methyl methanesulfonate
  • (2-Methoxypyridin-5-yl)methyl methanesulfonate
  • (2-Methoxypyridin-6-yl)methyl methanesulfonate

Uniqueness

(2-Methoxypyridin-4-yl)methyl methanesulfonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. The position of the methoxy group and the methanesulfonate ester can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(2-methoxypyridin-4-yl)methyl methanesulfonate

InChI

InChI=1S/C8H11NO4S/c1-12-8-5-7(3-4-9-8)6-13-14(2,10)11/h3-5H,6H2,1-2H3

InChI Key

KAKUBOPXBNQLNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)COS(=O)(=O)C

Origin of Product

United States

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